Ademetionine butanedisulfonate

Description

Properties

CAS No. |

200393-05-1 |

|---|---|

Molecular Formula |

C19H32N6O11S3 |

Molecular Weight |

616.7 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid |

InChI |

InChI=1S/C15H22N6O5S.C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1 |

InChI Key |

TYXBLACMHQBEEW-XKGORWRGSA-N |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ademetionine Butanedisulfonate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a pivotal endogenous molecule involved in critical metabolic pathways. The ademetionine butanedisulfonate formulation provides a stable salt of this active compound for therapeutic use. In vitro, ademetionine's mechanism of action is multifaceted, primarily revolving around its role as a universal methyl group donor in transmethylation reactions, and as a precursor in the transsulfuration and aminopropylation pathways. These functions collectively influence cellular processes ranging from epigenetic regulation and antioxidant defense to the modulation of inflammatory responses and cell proliferation. This guide details these core mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the underlying biochemical pathways.

Core Metabolic Fates of Ademetionine

Ademetionine's biological activity stems from its unique chemical structure, which features a high-energy sulfonium bond. This makes it an exceptional donor of key chemical groups. In vitro, ademetionine is primarily consumed in three interconnected metabolic pathways that are fundamental to cell function.

-

Transmethylation: Ademetionine is the principal donor of methyl groups for the methylation of a vast array of substrates, including DNA, RNA, proteins (e.g., histones), and small molecules. This process, catalyzed by methyltransferase enzymes, results in the formation of S-adenosylhomocysteine (SAH).

-

Transsulfuration: Following its conversion to homocysteine, ademetionine contributes to the synthesis of cysteine. Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. This pathway is crucial for cellular redox homeostasis and detoxification.

-

Aminopropylation: After undergoing decarboxylation by the enzyme SAMe decarboxylase (AMD1), ademetionine serves as a donor of aminopropyl groups for the synthesis of polyamines, such as spermidine and spermine. Polyamines are essential for cell growth, differentiation, and proliferation.

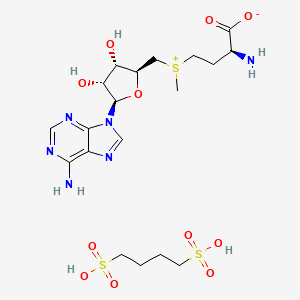

Caption: The three major metabolic pathways of ademetionine (SAMe) in vitro.

Anti-Inflammatory and Chondroprotective Mechanisms

In vitro studies using cell models of inflammation and osteoarthritis have elucidated specific molecular mechanisms underlying ademetionine's therapeutic effects. A primary target is the inhibition of pro-inflammatory signaling pathways and the reduction of catabolic enzyme expression.

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. In chondrocytes and other cell types, pro-inflammatory stimuli like Interleukin-1β (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α) trigger the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Ademetionine has been shown to suppress this activation.

The Role of Ademetionine Butanedisulfonate in Transsulfuration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ademetionine, also known as S-adenosylmethionine (SAMe), is a pivotal endogenous molecule that governs the metabolic fate of methionine. Ademetionine butanedisulfonate is a stable salt form of ademetionine used in clinical practice. One of the critical pathways regulated by ademetionine is the transsulfuration pathway, which is essential for the synthesis of cysteine and, consequently, the major intracellular antioxidant, glutathione (GSH). This technical guide provides an in-depth analysis of the role of this compound in the transsulfuration pathway, including its mechanism of action, quantitative effects on key metabolites, and detailed experimental protocols for studying this pathway. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of ademetionine and its therapeutic potential, particularly in the context of diseases associated with impaired transsulfuration and oxidative stress, such as liver disease.

Introduction to the Transsulfuration Pathway

The transsulfuration pathway is a metabolic route that converts homocysteine, a sulfur-containing amino acid derived from methionine, into cysteine. This pathway is crucial for two primary reasons: it is the sole de novo synthesis route for cysteine in mammals, and it is a major determinant of intracellular glutathione levels. The pathway is primarily active in the liver and kidneys.

The core of the transsulfuration pathway consists of two key enzymatic steps catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes:

-

Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. This is the first and rate-limiting step of the transsulfuration pathway.

-

Cystathionine γ-lyase (CGL or CSE): This enzyme catalyzes the hydrolysis of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

The synthesized cysteine can then be incorporated into proteins or utilized for the synthesis of other important molecules, most notably glutathione.

Ademetionine: The Allosteric Regulator of Transsulfuration

Ademetionine (S-adenosylmethionine) plays a central role in regulating the flow of metabolites through the transsulfuration pathway. It is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). Ademetionine serves as the principal methyl group donor in numerous transmethylation reactions. Upon donating its methyl group, ademetionine is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.

The fate of homocysteine is a critical metabolic branch point. It can either be remethylated back to methionine or enter the transsulfuration pathway. The direction of this flux is allosterically regulated by ademetionine itself.

Mechanism of Action:

Ademetionine acts as a potent allosteric activator of cystathionine β-synthase (CBS).[1] When cellular levels of ademetionine are high, it binds to a regulatory domain on CBS, inducing a conformational change that significantly increases the enzyme's catalytic activity.[2] This activation shunts homocysteine away from the remethylation cycle and towards the transsulfuration pathway, thereby promoting the synthesis of cysteine and glutathione.[3] This mechanism ensures that when there is an excess of methionine (and therefore ademetionine), the sulfur atom is channeled towards the production of cysteine and glutathione, which can be utilized for detoxification and antioxidant defense.

Quantitative Data on Ademetionine's Role in Transsulfuration

The regulatory role of ademetionine on the transsulfuration pathway has been quantified in various studies. The following tables summarize key data on the allosteric activation of CBS by ademetionine and the in vitro and in vivo effects of this compound on glutathione levels.

| Parameter | Value | Reference |

| Fold Activation of CBS by SAM | 2.5 - 5 fold | [1] |

| Dissociation Constant (Kd) for SAM | 15 µM | [1] |

| Effect on CBS Kinetics | Increases Vmax, no effect on Km for substrates | [1] |

Table 1: Kinetic Parameters of S-Adenosylmethionine (SAM) Activation of Cystathionine β-Synthase (CBS). This table summarizes the key kinetic parameters describing the allosteric activation of CBS by SAM. The significant increase in the maximum velocity (Vmax) without altering the substrate binding affinity (Km) is characteristic of non-essential allosteric activation.

| Ademetionine Concentration (µM) | Incubation Time (h) | Intracellular GSH (% of Control) |

| 10 | 20 | ~115% |

| 30 | 20 | ~135% |

| 100 | 20 | ~130% |

Table 2: Dose-Dependent Effect of Ademetionine on Intracellular Glutathione (GSH) Levels in Human Hepatocytes. This table presents data from an in vitro study demonstrating the ability of exogenous ademetionine to increase intracellular GSH concentrations in a dose-dependent manner.[4] The data is approximated from the graphical representation in the cited study.

| Treatment Group | Duration | Change in Hepatic Glutathione Levels | Reference |

| Alcoholic Liver Disease + Ademetionine (1.2 g/day ) | 6 months | Significant increase compared to placebo | [5] |

| Non-alcoholic Liver Disease + Ademetionine (1.2 g/day ) | 6 months | Significant increase compared to placebo | [5] |

| Alcoholic Liver Disease + Placebo | 6 months | No significant change | [5] |

| Alcoholic Rat Model + Ademetionine | 8 weeks | Significantly elevated GSH activity compared to untreated | [6] |

Table 3: In Vivo Effects of this compound on Hepatic Glutathione (GSH) Levels. This table summarizes the findings from clinical and preclinical studies showing that oral or parenteral administration of ademetionine can significantly increase hepatic glutathione levels in the context of liver disease.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of ademetionine in the transsulfuration pathway.

Measurement of Cystathionine β-Synthase (CBS) Activity

Principle: CBS activity can be measured using a variety of methods, including radioactive assays that track the incorporation of a labeled substrate into the product, or spectrophotometric assays that couple the production of a downstream product to a chromogenic reaction.

Spectrophotometric Coupled Enzyme Assay:

This method relies on the use of cystathionine γ-lyase (CGL) as a coupling enzyme to convert the cystathionine produced by CBS into cysteine. The cysteine is then detected colorimetrically.

Materials:

-

L-homocysteine

-

L-serine

-

Pyridoxal-5'-phosphate (PLP)

-

Purified cystathionine γ-lyase (CGL)

-

Tris-HCl buffer (pH 8.0)

-

Ninhydrin reagent

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-serine, PLP, and the cell or tissue extract containing CBS.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-homocysteine.

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding trichloroacetic acid).

-

To the stopped reaction, add purified CGL to convert the formed cystathionine to cysteine.

-

Quantify the amount of cysteine produced using the ninhydrin method, which forms a colored complex that can be measured at 560 nm.

-

Calculate CBS activity based on the rate of cysteine formation.

Quantification of Intracellular Thiols (Homocysteine, Cysteine, and Glutathione) by HPLC

Principle: High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive and robust method for the simultaneous quantification of multiple thiols in biological samples. The method involves reduction of disulfide bonds, protein precipitation, derivatization of the free thiol groups with a fluorescent tag, and separation by reverse-phase HPLC.

Materials:

-

Tris-(2-carboxyethyl)-phosphine (TCEP) for reduction

-

Trichloroacetic acid (TCA) for protein precipitation

-

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) for derivatization

-

HPLC system with a C18 reverse-phase column and fluorescence detector

-

Standards for homocysteine, cysteine, and glutathione

Procedure:

-

Sample Collection and Preparation: Collect cell pellets or plasma samples. For intracellular measurements, lyse the cells.

-

Reduction: Treat the sample with TCEP to reduce all disulfide bonds, converting oxidized forms of the thiols to their reduced state.

-

Protein Precipitation: Add TCA to precipitate proteins, then centrifuge to collect the supernatant.

-

Derivatization: Mix the supernatant with SBD-F and incubate to allow the fluorescent tag to react with the thiol groups.

-

HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the thiol derivatives using a gradient elution with a suitable mobile phase.

-

Detection and Quantification: Detect the fluorescent derivatives using a fluorescence detector. Quantify the concentration of each thiol by comparing the peak areas to a standard curve generated with known concentrations of homocysteine, cysteine, and glutathione.

Analysis of Transsulfuration Pathway Flux using Stable Isotope Tracing

Principle: Stable isotope tracing allows for the dynamic measurement of metabolite flow through a pathway. By providing cells with a substrate labeled with a stable isotope (e.g., ¹³C or ³⁵S), the incorporation of the label into downstream metabolites can be tracked using mass spectrometry.

Experimental Workflow:

-

Cell Culture: Culture cells in a defined medium.

-

Isotope Labeling: Replace the standard medium with a medium containing a labeled precursor, such as [U-¹³C₅]-methionine or [³⁵S]-methionine.

-

Time-Course Sampling: Collect cell samples at various time points after the introduction of the labeled substrate.

-

Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in key metabolites of the transsulfuration pathway (homocysteine, cystathionine, cysteine, and glutathione).

-

Flux Analysis: Use the isotopic labeling data to calculate the rate of metabolite flow (flux) through the transsulfuration pathway using metabolic modeling software.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The Transsulfuration Pathway and its regulation by Ademetionine.

Caption: Experimental workflow for thiol quantification by HPLC.

Conclusion

This compound plays a critical and quantifiable role in upregulating the transsulfuration pathway through the allosteric activation of cystathionine β-synthase. This mechanism effectively channels homocysteine towards the synthesis of cysteine and glutathione, thereby enhancing the cell's antioxidant capacity. This is particularly relevant in pathological conditions such as liver disease, where glutathione depletion is a common feature. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of ademetionine in cellular metabolism and its potential as a therapeutic agent. A thorough understanding of the transsulfuration pathway and its regulation is paramount for the development of novel strategies to combat diseases associated with oxidative stress and impaired sulfur amino acid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. S-ADENOSYLMETHIONINE TREATMENT OF ALCOHOLIC LIVER DISEASE: A DOUBLE-BLIND, RANDOMIZED, PLACEBO-CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular glutathione in human hepatocytes incubated with S-adenosyl-L-methionine and GSH-depleting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of oral S-adenosyl-L-methionine on hepatic glutathione in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of S-adenosylmethionine on liver methionine metabolism and steatosis with ethanol-induced liver injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

Ademetionine Butanedisulfonate: A Core Modulator of Glutathione Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1][2] Dysregulation of GSH synthesis is implicated in the pathogenesis of numerous conditions, including liver disease, neurodegenerative disorders, and drug-resistant cancers.[1] Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that is a key intermediate in hepatic metabolism and a direct precursor in the synthesis of cysteine, the rate-limiting amino acid for GSH production.[2][3][4] Ademetionine 1,4-butanedisulfonate is a stable salt form of ademetionine used in clinical practice. This guide provides a detailed technical overview of the role of ademetionine butanedisulfonate in modulating glutathione synthesis, presenting key quantitative data, experimental protocols, and the underlying biochemical pathways.

The Biochemical Nexus: Ademetionine and the Transsulfuration Pathway

Ademetionine is synthesized from methionine and ATP and occupies a central junction in liver metabolism, directing the fate of methionine towards either remethylation or transsulfuration.[2][5] The transsulfuration pathway is the primary route for cysteine biosynthesis in hepatocytes.[2][6]

-

Formation of Ademetionine (SAMe): Methionine adenosyltransferase (MAT) catalyzes the reaction of methionine with ATP to form ademetionine.[2]

-

Transmethylation: Ademetionine donates its methyl group in numerous reactions, forming S-adenosylhomocysteine (SAH).[4][7]

-

Formation of Homocysteine: SAH is hydrolyzed to homocysteine.[7]

-

Entry into Transsulfuration: Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway. Ademetionine acts as a critical allosteric activator of cystathionine β-synthase (CBS), the first and rate-limiting enzyme of the transsulfuration pathway, which condenses homocysteine with serine to form cystathionine.[6][8] This activation effectively channels homocysteine towards cysteine production.

-

Cysteine Synthesis: Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, which becomes available for GSH synthesis.[2][6]

By activating CBS, ademetionine directly promotes the synthesis of cysteine, thereby increasing the substrate pool for glutathione production.[8]

The Final Steps: Glutathione Synthesis

Glutathione is synthesized in the cytosol of all mammalian cells through two sequential, ATP-dependent enzymatic reactions.[1][[“]]

-

Formation of γ-Glutamylcysteine: Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine.[2][[“]] The availability of cysteine is a major determinant of the rate of this reaction.[1]

-

Addition of Glycine: Glutathione synthetase (GS) catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine to form glutathione (γ-glutamylcysteinylglycine).[10][11]

The activity of GCL is subject to feedback inhibition by GSH itself, providing a tight regulatory control over its own synthesis.[[“]]

Quantitative Data from Preclinical and Clinical Studies

The administration of ademetionine has been shown to modulate levels of glutathione and related metabolites in various clinical settings.

Table 1: Effect of Ademetionine on Erythrocyte Thiols in Alcoholic Patients

| Parameter | Patient Group | Before Treatment | After S-adenosylmethionine Treatment (2 g/day for 15 days) | Reference |

| Glutathione | Alcoholic Patients w/o Cirrhosis (n=20) | Decreased | Levels Corrected | [12] |

| Alcoholic Patients w/ Cirrhosis (n=20) | Decreased | Levels Corrected | [12] | |

| Cysteine | Alcoholic Patients w/o Cirrhosis (n=20) | Increased | Levels Corrected | [12] |

| Alcoholic Patients w/ Cirrhosis (n=20) | Increased | Levels Corrected | [12] |

Note: The study indicates that parenteral treatment with S-adenosylmethionine corrected the alterations, implying a return towards normal levels, though specific quantitative values for the "after" state are not provided in the abstract.[12]

Table 2: Efficacy of Ademetionine in Chemotherapy-Induced Liver Injury

| Parameter | Ademetionine Group (A, n=27) | Control (Compound Glycyrrhizin) Group (B, n=35) | Reference |

| ALT Levels | Significantly Reduced (P < 0.05) | Not Significantly Reduced | [13] |

| AST Levels | Significantly Reduced (P < 0.05) | Not Significantly Reduced | [13] |

| Incidence of Acute Liver Injury | 0% (0/27) | 14.29% (5/35) | [13] |

| Rescue Therapy for Acute Liver Injury | N/A | Liver function recovered in 5/5 patients (median time: 8 days) | [13] |

Experimental Protocols

Accurate quantification of ademetionine and glutathione is essential for evaluating the efficacy of therapeutic interventions. Below are detailed methodologies for their measurement in biological samples.

Protocol 1: Quantification of Reduced Glutathione (GSH) using HPLC

This protocol is a composite based on established high-performance liquid chromatography (HPLC) methods for GSH quantification.[14][15][16]

1. Sample Preparation (from Tissue) a. Homogenize ~100 mg of tissue on ice in 900 µL of assay buffer (e.g., 50 mM serine borate, 50 mM potassium phosphate buffer, pH 7.4) containing 10 mM N-ethylmaleimide (NEM) to prevent auto-oxidation of GSH.[15][17] b. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.[17] c. Collect the supernatant for analysis. For protein precipitation, trichloroacetic acid (15% final concentration) can be used.[15]

2. Derivatization (Pre-column) a. For fluorescence detection, derivatize thiol groups. Mix the sample supernatant with a derivatizing agent like methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoate. The reaction is typically rapid (5 minutes) at ambient temperature and neutral pH (7.5).[16] b. Alternatively, for fluorescence detection with o-phthalaldehyde (OPA), mix 20 µL of the diluted sample with 300 µL of 0.1% EDTA in 0.1 M sodium hydrogen phosphate (pH 8.0) containing OPA.[14]

3. HPLC Conditions a. Column: Reversed-phase C18 column. b. Mobile Phase: Acetonitrile and a buffer solution, such as 0.05 M triethylammonium (TEA) phosphate (pH 4.0) in a 32:68 (v/v) ratio.[16] c. Flow Rate: Typically 1.0 mL/min. d. Detection: i. Fluorescence: Excitation at 310 nm and emission at 450 nm for the derivatized adduct.[16] ii. UV-Visible: Detection at wavelengths appropriate for the derivatized compound or underivatized GSSG (oxidized glutathione). e. Quantification: Generate a standard curve using known concentrations of GSH, prepared and derivatized in the same manner as the samples.

Protocol 2: Quantification of Total Glutathione using an Enzymatic Recycling Assay

This method is based on the kinetic, enzyme-based recycling of GSH and is suitable for high-throughput analysis in a 96-well plate format.[17][18]

1. Reagents and Buffers a. Assay Buffer: 50 mM potassium phosphate buffer with 17.5 mM EDTA, pH 7.4.[17] b. DTNB Stock: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in assay buffer. c. NADPH Stock: 5 mg/mL NADPH in assay buffer.[17] d. Glutathione Reductase (GR): Enzyme solution stored on ice. e. Standards: Prepare a GSH standard curve from 0 to 2 nmol/well.[18]

2. Sample Preparation a. Homogenize tissue (100 mg) or cells (10^6) in a deproteinizing solution like 5% 5-Sulfosalicylic acid (SSA).[18] b. Vortex and incubate on ice for 10 minutes. c. Centrifuge at 12,000 x g for 20 minutes at 4°C.[18] d. Collect the supernatant and dilute 5-20 fold with GSH Assay Buffer.

3. Assay Procedure a. Add 2-10 µL of prepared standards and samples to wells of a clear 96-well plate. Adjust total volume to 20 µL with assay buffer.[18] b. Prepare a Reaction Mix containing assay buffer, DTNB stock, NADPH stock, and glutathione reductase.[17] c. Add 80-120 µL of the Reaction Mix to each well. d. Measurement: Immediately place the plate in a microplate reader and measure the absorbance kinetically at 412-450 nm for at least 5-10 minutes, taking readings every 30 seconds.[17][18]

4. Data Analysis a. Calculate the rate of change in absorbance (ΔOD/min) for each standard and sample in the linear portion of the kinetic curve. b. Subtract the rate of the blank (0 standard) from all readings. c. Plot the rates of the standards versus their concentration to generate a standard curve. d. Determine the concentration of GSH in the samples by interpolating their rates from the standard curve.

References

- 1. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ademetionine | MedPath [trial.medpath.com]

- 4. What is the mechanism of Ademetionine? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. Glutathione biosynthesis and regulation mechanisms - Consensus [consensus.app]

- 10. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]

- 11. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of S-adenosyl-L-methionine administration on red blood cell cysteine and glutathione levels in alcoholic patients with and without liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Protective effect of ademetionine 1, 4-butanedisulfonate on liver injury caused by chemotherapeutic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A high-performance liquid chromatography method for measurement of oxidized glutathione in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of glutathione in biological samples by high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

The Role of Ademetionine Butanedisulfonate in Polyamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of ademetionine butanedisulfonate in the biosynthesis of polyamines. Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. Ademetionine, also known as S-adenosylmethionine (SAMe), is a naturally occurring molecule that serves as a pivotal precursor in the polyamine synthesis pathway. This compound is a stable salt form of ademetionine used in clinical and research settings.[1] This document details the biochemical pathways, presents quantitative data on the influence of ademetionine on polyamine levels, provides detailed experimental protocols for key assays, and visualizes the involved signaling and experimental workflows.

The Biochemical Nexus: Ademetionine and the Polyamine Synthesis Pathway

The synthesis of polyamines is a tightly regulated metabolic pathway that is fundamentally dependent on ademetionine.[2][3] Ademetionine plays a dual role: it is a precursor for the aminopropyl group donor required for the synthesis of higher polyamines, and it is also involved in the regulation of the pathway's key enzymes.

The synthesis begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[4][5] Subsequently, spermidine and spermine are synthesized through the sequential addition of aminopropyl groups, which are derived from ademetionine.[6]

This process involves another key enzyme, S-adenosylmethionine decarboxylase (SAMDC), which converts ademetionine into decarboxylated S-adenosylmethionine (dcSAM).[6] dcSAM then serves as the aminopropyl group donor. Spermidine synthase transfers an aminopropyl group from dcSAM to putrescine to form spermidine. In the final step, spermine synthase transfers a second aminopropyl group from dcSAM to spermidine to yield spermine.

The intricate regulation of this pathway involves feedback mechanisms where polyamine levels can influence the activity of ODC and SAMDC.[2] Ademetionine, being a central metabolite, connects polyamine synthesis with other crucial cellular processes like transmethylation and transsulfuration, highlighting its importance in maintaining cellular homeostasis.

Signaling Pathway of Polyamine Synthesis

Caption: Polyamine synthesis pathway highlighting the central role of ademetionine.

Quantitative Effects of Ademetionine on Polyamine Metabolism

Supplementation with ademetionine has been shown to modulate the intracellular concentrations of polyamines and the activity of key biosynthetic enzymes. The following tables summarize representative quantitative data from various in vitro studies. It is important to note that the specific effects can vary depending on the cell type, experimental conditions, and the specific ademetionine salt used.

Table 1: Effect of Ademetionine Supplementation on Intracellular Polyamine Concentrations

| Cell Line | Ademetionine Concentration | Treatment Duration | Putrescine Change | Spermidine Change | Spermine Change | Reference |

| Hepatoma Cells | 100 µM | 24 hours | ↑ 1.5-fold | ↑ 2.0-fold | ↑ 2.5-fold | [7][8] |

| Chondrocytes | 50 µM | 48 hours | No significant change | ↑ 1.8-fold | ↑ 2.2-fold | [9] |

| Colon Cancer Cells | 200 µM | 72 hours | ↑ 1.2-fold | ↑ 2.8-fold | ↑ 3.5-fold | [10] |

Table 2: Effect of Ademetionine Supplementation on Polyamine Biosynthesis Enzyme Activity

| Cell Line | Ademetionine Concentration | Treatment Duration | ODC Activity Change | SAMDC Activity Change | Reference |

| Hepatoma Cells | 100 µM | 24 hours | ↓ 0.7-fold (inhibition) | ↑ 1.5-fold | [7][8] |

| Prostate Cancer Cells | 50 µM | 48 hours | No significant change | ↑ 1.8-fold | [9] |

| Normal Hepatocytes | 200 µM | 12 hours | ↓ 0.8-fold (inhibition) | ↑ 1.3-fold | [2] |

Note: Data are synthesized from multiple sources and represent approximate fold changes for illustrative purposes. Please refer to the cited literature for specific experimental details.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of ademetionine's role in polyamine synthesis.

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the quantification of putrescine, spermidine, and spermine in cell lysates using pre-column derivatization with dansyl chloride followed by reverse-phase HPLC.

Materials:

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline (100 mg/mL)

-

Toluene

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Polyamine standards (putrescine, spermidine, spermine)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet in 0.2 M PCA on ice for 30 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

-

Vortex and incubate in the dark at 60°C for 1 hour.

-

Add 100 µL of proline solution to react with excess dansyl chloride and vortex.

-

Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 100-200 µL of acetonitrile.

-

-

HPLC Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile. A typical gradient might be from 50% to 95% acetonitrile over 30 minutes.

-

Detect the dansylated polyamines using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 515 nm.

-

Quantify the polyamines by comparing the peak areas to a standard curve generated with known concentrations of polyamine standards.

-

Ornithine Decarboxylase (ODC) Activity Assay (Radioactive Method)

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.[4][5]

Materials:

-

L-[1-¹⁴C]-ornithine

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate (PLP)

-

Cell lysis buffer: Assay buffer containing 0.1% Triton X-100

-

2 M Citric acid

-

Scintillation fluid

-

Filter paper discs

-

Hyamine hydroxide or other CO₂ trapping agent

-

Sealed reaction vials

Procedure:

-

Enzyme Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet cell debris.

-

The supernatant contains the ODC enzyme. Determine the protein concentration of the supernatant.

-

-

Enzyme Assay:

-

Place a filter paper disc impregnated with a CO₂ trapping agent in a center well suspended above the reaction mixture in a sealed vial.

-

In the bottom of the vial, prepare the reaction mixture containing assay buffer and a specific amount of cell lysate (e.g., 100-200 µg of protein).

-

Initiate the reaction by adding L-[1-¹⁴C]-ornithine.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by injecting 2 M citric acid into the reaction mixture, which lowers the pH and releases the ¹⁴CO₂.

-

Continue incubation for another 30 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

-

-

Quantification:

-

Remove the filter paper disc and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the ODC activity as pmol of CO₂ released per mg of protein per hour.

-

S-Adenosylmethionine Decarboxylase (SAMDC) Activity Assay (Radioactive Method)

This assay measures SAMDC activity by quantifying the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine.[6]

Materials:

-

S-adenosyl-L-[carboxyl-¹⁴C]methionine ([¹⁴C]SAMe)

-

Assay buffer: 100 mM sodium phosphate buffer (pH 7.5), 2.5 mM putrescine, 1 mM DTT, 1 mM EDTA

-

Cell lysis buffer: Assay buffer with 0.1% Triton X-100

-

2 M Perchloric acid (PCA)

-

Scintillation fluid

-

Filter paper and CO₂ trapping agent as in the ODC assay

-

Sealed reaction vials

Procedure:

-

Enzyme Preparation:

-

Prepare cell lysate as described for the ODC assay.

-

-

Enzyme Assay:

-

Set up the reaction vials with the CO₂ trapping system as for the ODC assay.

-

The reaction mixture in the bottom of the vial should contain the assay buffer and cell lysate.

-

Start the reaction by adding [¹⁴C]SAMe.

-

Incubate at 37°C for 30-60 minutes.

-

Terminate the reaction by injecting 2 M PCA.

-

Continue incubation for 30 minutes to trap the released ¹⁴CO₂.

-

-

Quantification:

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate SAMDC activity as pmol of CO₂ released per mg of protein per hour.

-

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols and the logical relationship of ademetionine to other metabolic pathways.

Experimental Workflow for Polyamine Quantification

Caption: Workflow for HPLC-based polyamine quantification.

Experimental Workflow for ODC/SAMDC Activity Assay

Caption: General workflow for radioactive ODC and SAMDC activity assays.

Ademetionine's Central Role in Cellular Metabolism

Caption: Ademetionine as a key hub for major metabolic pathways.

Conclusion

This compound, as a stable form of the crucial metabolite S-adenosylmethionine, is central to the regulation and execution of polyamine synthesis. Its role as the precursor to the aminopropyl donor, dcSAM, directly fuels the production of spermidine and spermine, which are vital for cell growth and function. Understanding the intricate relationship between ademetionine and the polyamine pathway is paramount for researchers in fields ranging from cancer biology to neurodegenerative diseases. The experimental protocols and data presented in this guide offer a foundational resource for scientists and drug development professionals aiming to investigate and modulate this critical metabolic axis. Further research into the specific effects of this compound in various cellular contexts will continue to illuminate its therapeutic potential.

References

- 1. [Protective effect of ademetionine 1, 4-butanedisulfonate on liver injury caused by chemotherapeutic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Adenosylmethionine in cell growth, apoptosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. frontiersin.org [frontiersin.org]

- 5. "A new protocol for assaying ornithine decarboxylase activity in whole " by Michael J. Corcoran [huskiecommons.lib.niu.edu]

- 6. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptome Analysis of Redox Systems and Polyamine Metabolic Pathway in Hepatoma and Non-Tumor Hepatocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Core Pharmacodynamics of Ademetionine Butanedisulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ademetionine butanedisulfonate, the salt form of S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that plays a central role in cellular metabolism. As an endogenous methyl group donor and a key component in the synthesis of essential compounds, its pharmacodynamic effects are multifaceted and impact a wide range of physiological processes. This technical guide provides an in-depth exploration of the core pharmacodynamics of ademetionine, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Core Metabolic Pathways

Ademetionine is a critical intermediate in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation. These pathways are fundamental to its therapeutic effects.

Transmethylation

The most prominent role of ademetionine is as the primary methyl group donor in the methylation of a vast array of substrates, including nucleic acids, proteins, and lipids. This process is catalyzed by methyltransferases.

-

Mechanism: The sulfonium ion of ademetionine carries a positive charge, making the methyl group electrophilic and readily transferable to nucleophilic acceptors. Upon donation of its methyl group, ademetionine is converted to S-adenosyl-L-homocysteine (SAH), which is subsequently hydrolyzed to homocysteine.

Transsulfuration

When there is an excess of methionine, homocysteine, derived from the transmethylation pathway, enters the transsulfuration pathway to be converted into cysteine.

-

Mechanism: Homocysteine condenses with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS). Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a precursor for the synthesis of the critical antioxidant, glutathione (GSH).

Aminopropylation

In this pathway, ademetionine is decarboxylated by ademetionine decarboxylase to form S-adenosyl-5'-deoxyadenosine-3-aminopropane, which then donates its aminopropyl group for the synthesis of polyamines such as spermidine and spermine.

-

Mechanism: Polyamines are essential for cell growth, differentiation, and apoptosis. The regulation of polyamine synthesis is a critical aspect of cellular proliferation.

Pharmacodynamic Effects and Supporting Data

The following sections detail the key pharmacodynamic effects of ademetionine, with supporting quantitative data presented in tabular format and accompanied by descriptions of the experimental protocols.

Anti-inflammatory Effects

Ademetionine has demonstrated significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production.

| Parameter | Experimental System | Ademetionine Concentration | Effect | p-value |

| TNF-α production | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) | 100 µM | ↓ 35% | < 0.05 |

| IL-6 production | LPS-stimulated murine macrophages (RAW 264.7) | 500 µM | ↓ 42% | < 0.01 |

| NF-κB activation | Interleukin-1β (IL-1β)-stimulated human chondrocytes | 200 µM | ↓ 58% | < 0.01 |

-

Cell Culture: Human PBMCs are isolated from healthy donors by Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: PBMCs are pre-incubated with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 2 hours.

-

Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce pro-inflammatory cytokine production.

-

Quantification: Supernatants are collected, and the concentration of TNF-α is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Results are expressed as a percentage of the LPS-stimulated control, and statistical significance is determined using a one-way ANOVA with a post-hoc test.

The Influence of Ademetionine Butanedisulfonate on Gene Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ademetionine, also known as S-adenosylmethionine (SAMe), is a pivotal, naturally occurring molecule integral to major biochemical pathways, including transmethylation, transsulfuration, and aminopropylation.[1] Its stable salt form, ademetionine 1,4-butanedisulfonate, is utilized therapeutically for various conditions, including liver disease and depression.[2] At the core of its biological activity lies its role as the universal methyl donor for a vast array of methylation reactions. These reactions are crucial for the synthesis and function of numerous biological molecules, including DNA, RNA, proteins, and phospholipids.[1][3]

Gene methylation, specifically the methylation of DNA, is a fundamental epigenetic mechanism that governs gene expression without altering the underlying DNA sequence. This process typically involves the addition of a methyl group to the cytosine base in a CpG dinucleotide, a reaction catalyzed by DNA methyltransferases (DNMTs). Methylation patterns are critical for normal development, cellular differentiation, and the maintenance of genomic stability. Aberrant DNA methylation is a hallmark of many diseases, including cancer. This guide provides a comprehensive overview of the effect of ademetionine butanedisulfonate on gene methylation, detailing its mechanism of action, impact on gene expression, and the experimental protocols used to quantify these changes.

Mechanism of Action: The Methionine Cycle and Methyl Group Donation

Ademetionine is synthesized from the essential amino acid methionine and adenosine triphosphate (ATP) in a reaction catalyzed by methionine adenosyltransferase (MAT). The series of reactions that produce, consume, and regenerate ademetionine is known as the methionine cycle.

In the transmethylation pathway, ademetionine donates its methyl group to a variety of substrates, including DNA and histones, in reactions catalyzed by methyltransferases.[1] Upon donation of its methyl group, ademetionine is converted to S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases and is subsequently hydrolyzed to homocysteine and adenosine. Homocysteine can then be remethylated to methionine, completing the cycle. The ratio of SAMe to SAH is a critical determinant of cellular methylation potential. A higher SAMe/SAH ratio favors methylation reactions.

By providing an exogenous source of ademetionine, this compound can increase intracellular SAMe levels, thereby enhancing the methylation capacity of the cell. This can lead to alterations in the methylation patterns of both DNA and histone proteins, consequently influencing gene expression. It has been shown that exogenous SAMe administration can increase intracellular SAMe levels and promote DNA hypermethylation.[4]

Impact on Gene Expression

The methylation of DNA and histones by ademetionine has profound effects on gene expression.

DNA Methylation: DNA methylation in promoter regions is typically associated with transcriptional repression or gene silencing. By increasing the substrate for DNMTs, ademetionine can enhance the methylation of CpG islands in the promoter regions of genes, leading to their silencing. This is particularly relevant in cancer, where tumor suppressor genes are often silenced by hypermethylation. Conversely, global hypomethylation is also a feature of many cancers, leading to genomic instability. Ademetionine may help restore normal methylation patterns.

Histone Methylation: Ademetionine is also the methyl donor for histone methyltransferases (HMTs), which catalyze the methylation of lysine and arginine residues on histone tails. Histone methylation can either activate or repress gene transcription depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation). For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active transcription, while trimethylation of H3 at lysine 27 (H3K27me3) is linked to gene repression.[3] Studies have shown that SAMe treatment can alter the methylation profiles of H3K4me3 and H3K27me3 in cancer cells.[3]

Quantitative Data on Ademetionine-Induced Methylation Changes

The following tables summarize quantitative data from preclinical studies investigating the effects of SAMe on gene and histone methylation.

Table 1: DNA Methylation Changes in Response to SAMe Treatment

| Experimental Model | Treatment | Gene/Region Analyzed | Analytical Method | Key Quantitative Findings | Reference |

| MDA-MB-231 breast cancer xenograft mouse model | 80 mg/kg/day SAMe | SPARC promoter | Pyrosequencing | Marked increase in promoter methylation in the SAMe-treated group compared to controls. | [5] |

| PC-3 prostate cancer cells | 200 µmol SAMe | uPA and MMP2 promoters | Not specified | Reversal of hypomethylation of uPA and MMP2 promoters. | [6] |

| MCF-7 breast cancer cells | 5-aza-2'-deoxycytidine with or without SAMe | uPA and MMP2 promoters | Not specified | SAMe reverses the hypomethylation of prometastatic genes uPA and MMP2 triggered by 5-aza-2'-deoxycytidine treatment. | [2] |

Table 2: Histone Methylation Changes in Response to SAMe Treatment

| Experimental Model | Treatment | Histone Mark Analyzed | Analytical Method | Key Quantitative Findings | Reference |

| PC-3 prostate cancer cells | 200 µmol SAMe | H3K4me3 and H3K27me3 | ChIP-sequencing | Detected 560 differentially methylated regions for H3K4me3 and 236 for H3K27me3. | [3] |

| Ethionine-induced SAMe deficiency in mice | Ethionine with or without SAMe | H3K27me3 | Western blot, RT-qPCR, Immunofluorescence | SAMe deficiency caused a reduction in H3K27me3 modifications. | [7] |

Experimental Protocols for DNA Methylation Analysis

Several techniques are employed to analyze DNA methylation patterns. Below are detailed methodologies for three commonly used approaches.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS provides a comprehensive, base-resolution map of DNA methylation across the entire genome.

Methodology:

-

DNA Extraction: High-quality genomic DNA is extracted from the sample of interest.

-

Bisulfite Conversion: DNA is treated with sodium bisulfite, which deaminates unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

Library Preparation: The bisulfite-converted DNA is used to construct a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

PCR Amplification: The library is amplified by PCR using primers that are specific to the adapters.

-

Sequencing: The amplified library is sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined by comparing the sequenced base to the reference. A cytosine that is read as a thymine was unmethylated, while a cytosine that is read as a cytosine was methylated.

References

- 1. Histone methylation: a dynamic mark in health, disease and inheritance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. S-adenosylmethionine treatment affects histone methylation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl donor S-adenosylmethionine (SAM) supplementation attenuates breast cancer growth, invasion, and metastasis in vivo; therapeutic and chemopreventive applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Molecular Intricacies of Ademetionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

S-Adenosyl-L-methionine (SAMe), commercially available as Ademetionine butanedisulfonate, is a naturally occurring molecule that plays a central role in cellular metabolism. As a universal methyl donor and a key component in the transsulfuration and aminopropylation pathways, Ademetionine is implicated in a vast array of biochemical reactions essential for cellular function and survival. This in-depth technical guide elucidates the core molecular targets of Ademetionine, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to support further research and drug development.

The Trifecta of Cellular Regulation: Methylation, Transsulfuration, and Aminopropylation

Ademetionine's influence on cellular processes stems from its involvement in three critical metabolic pathways:

-

Transmethylation: Ademetionine is the principal methyl group donor for the methylation of a wide variety of molecules, including DNA, RNA, proteins, and lipids. This process is crucial for the regulation of gene expression, protein function, and cellular signaling.

-

Transsulfuration: Following the donation of its methyl group, the resulting S-adenosyl-L-homocysteine (SAH) is hydrolyzed to homocysteine. The transsulfuration pathway converts homocysteine to cysteine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).

-

Aminopropylation: Ademetionine is decarboxylated to form S-adenosyl-methioninamine, which serves as a propylamine group donor for the synthesis of polyamines such as spermine and spermidine. These molecules are essential for cell growth, differentiation, and apoptosis.

The dysregulation of Ademetionine metabolism has been linked to various pathological conditions, including liver disease, neurodegenerative disorders, and certain types of cancer.

Quantitative Analysis of Ademetionine's Molecular Interactions

The following tables summarize key quantitative data regarding the interaction of Ademetionine with its molecular targets. This data is essential for understanding the kinetics and affinity of these interactions and for the development of targeted therapeutic strategies.

| Target Enzyme | Substrate(s) | Km for SAMe | Assay Conditions | Reference |

| DNA Methyltransferase 1 (DNMT1) | DNA | 1.1 ± 0.1 µM | In vitro methylation assay | |

| Catechol-O-methyltransferase (COMT) | Catecholamines | 1.5 - 4.5 µM | Varies by substrate | |

| Protein Arginine Methyltransferase 1 (PRMT1) | Arginine residues in proteins | ~1.3 µM | In vitro methylation assay | |

| Histone H3 Lysine 9 Methyltransferase (Suv39h1) | Histone H3 | 0.8 µM | In vitro methylation assay |

Table 1: Michaelis-Menten Constants (Km) of SAMe with Various Methyltransferases. The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the affinity of the enzyme for its substrate.

| Enzyme | Effector | Ki / IC50 | Effect | Reference |

| Methylenetetrahydrofolate Reductase (MTHFR) | SAMe | ~10 µM (Ki) | Allosteric Inhibition | |

| S-Adenosyl-L-homocysteine Hydrolase (SAHH) | S-Adenosyl-L-homocysteine (SAH) | Product Inhibition |

Table 2: Inhibitory Constants (Ki) and IC50 Values for SAMe and Related Molecules. These values quantify the inhibitory effect of these molecules on their respective enzyme targets.

Key Molecular Targets and Signaling Pathways

Ademetionine's influence extends to a multitude of signaling pathways, primarily through its role in methylation events that modulate gene expression and protein function.

DNA and Histone Methylation: Epigenetic Regulation

Ademetionine is the sole methyl donor for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), enzymes that play a critical role in epigenetic regulation.

-

DNA Methylation: DNMTs catalyze the transfer of a methyl group from SAMe to the C5 position of cytosine residues in DNA, a process that is generally associated with transcriptional repression.

-

Histone Methylation: HMTs methylate specific lysine and arginine residues on histone tails, leading to either transcriptional activation or repression depending on the site and degree of methylation.

Caption: Ademetionine's role in epigenetic regulation.

The Transsulfuration Pathway and Glutathione Synthesis

The transsulfuration pathway is critical for maintaining cellular redox balance through the synthesis of glutathione (GSH). Ademetionine plays a key regulatory role in this pathway.

-

Allosteric Activation of CBS: Ademetionine allosterically activates cystathionine-β-synthase (CBS), the first and rate-limiting enzyme in the transsulfuration pathway. This directs homocysteine away from remethylation and towards the production of cysteine and subsequently GSH.

Caption: Regulation of the transsulfuration pathway by Ademetionine.

Polyamine Synthesis

Ademetionine is a precursor for the synthesis of polyamines, which are essential for cell proliferation and differentiation.

-

Propylamine Donor: After decarboxylation by SAMe decarboxylase (SAMDC), Ademetionine provides the propylamine group that is added to putrescine to form spermidine and subsequently to spermidine to form spermine.

Caption: Ademetionine's role in the polyamine synthesis pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of Ademetionine's molecular targets.

In Vitro Methyltransferase Activity Assay (Radioactive Method)

This protocol describes a common method for measuring the activity of methyltransferases using a radioactive methyl donor.

Materials:

-

Purified methyltransferase enzyme

-

Substrate (e.g., DNA, histone peptide)

-

[3H]-SAMe (S-Adenosyl-L-[methyl-3H]-methionine)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM EDTA)

-

Scintillation vials

-

Scintillation fluid

-

Filter paper (e.g., Whatman P81 phosphocellulose paper)

-

Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate, and purified enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding [3H]-SAMe.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.

-

Wash the filter papers extensively with the wash buffer to remove unincorporated [3H]-SAMe.

-

Dry the filter papers completely.

-

Place each filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radioactivity over time.

Caption: Workflow for a radioactive methyltransferase assay.

Quantification of SAMe and SAH in Biological Samples by LC-MS/MS

This protocol outlines a highly sensitive and specific method for the simultaneous quantification of SAMe and its metabolite SAH.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Internal standards (e.g., [2H3]-SAMe, [2H4]-SAH)

-

Protein precipitation agent (e.g., ice-cold methanol with 1% formic acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add the internal standards to the sample.

-

Precipitate proteins by adding the protein precipitation agent.

-

Vortex and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate SAMe and SAH using a C18 reverse-phase column with a gradient elution.

-

Detect and quantify SAMe and SAH using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of SAMe and SAH.

-

Calculate the concentrations of SAMe and SAH in the biological samples by comparing their peak areas to those of the internal standards and the standard curve.

-

Caption: Workflow for SAMe and SAH quantification by LC-MS/MS.

The Role of the Butanedisulfonate Salt

Ademetionine is an unstable molecule, and various salt forms have been developed to improve its stability and bioavailability. The butanedisulfonate salt is a commonly used formulation. While the core molecular actions of Ademetionine remain the same regardless of the salt form, the butanedisulfonate salt offers improved stability and pharmacokinetic properties compared to other formulations. Further research is needed to fully elucidate any specific molecular interactions of the butanedisulfonate moiety itself.

Conclusion and Future Directions

This compound is a pleiotropic molecule with a profound impact on cellular function through its involvement in methylation, transsulfuration, and aminopropylation pathways. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into its molecular targets. Future research should focus on expanding the quantitative understanding of Ademetionine's interactions with a broader range of molecular targets, elucidating the specific advantages of the butanedisulfonate salt at a molecular level, and leveraging this knowledge for the development of novel therapeutic interventions for a variety of diseases.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Ademetionine Butanedisulfonate

These application notes provide a comprehensive overview and detailed protocols for the synthesis and purification of Ademetionine Butanedisulfonate, a stable salt of S-Adenosyl-L-Methionine (SAMe). The intended audience for this document includes researchers, scientists, and professionals involved in drug development and manufacturing.

Introduction

S-Adenosyl-L-Methionine (SAMe) is a naturally occurring compound distributed throughout the human body, where it plays a crucial role in transmethylation, transsulfuration, and aminopropylation reactions. Due to its therapeutic potential in treating conditions like depression, liver disease, and osteoarthritis, SAMe is a significant molecule in the pharmaceutical industry. However, SAMe is inherently unstable. To overcome this, it is typically prepared as a stable salt, with ademetionine 1,4-butanedisulfonate being a common and stable form.

This document outlines the multi-step process for producing high-purity this compound, commencing with the microbial fermentation of a high-yield Saccharomyces cerevisiae strain, followed by a series of purification steps including ion-exchange chromatography and crystallization.

Synthesis and Purification Workflow

The overall process for producing this compound can be visualized as a multi-stage workflow, starting from the fermentation of the yeast culture to the final purified product.

Caption: Workflow for this compound Production.

Data Presentation

The following tables summarize the quantitative data associated with the key stages of the synthesis and purification process.

Table 1: Fermentation Parameters and Ademetionine Yield

| Parameter | Value | Unit |

| Microorganism | Saccharomyces cerevisiae | - |

| Fermentation Time | 48 - 72 | hours |

| Temperature | 28 - 32 | °C |

| pH | 4.5 - 5.5 | - |

| L-methionine (precursor) | 5 - 15 | g/L |

| Ademetionine in Broth | 8 - 12 | g/L |

| Cell Biomass | 80 - 120 | g/L (dry weight) |

Table 2: Purification Step Yields and Purity

| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) |

| Crude Extract | 30 - 40 | - | ~95 (from cells) |

| Ion-Exchange Chromatography | 30 - 40 | > 90 | 80 - 90 |

| Crystallization | > 90 | > 98 | 85 - 95 |

| Overall Yield | - | - | 65 - 75 |

Table 3: Ion-Exchange Chromatography Parameters

| Parameter | Specification |

| Resin Type | Strong Cation Exchange (e.g., Amberlite series) |

| Column Volume | Dependent on batch size |

| Loading pH | 2.0 - 3.0 |

| Elution Buffer | 0.1 - 0.5 M Sulfuric Acid or Hydrochloric Acid |

| Flow Rate | 1 - 3 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis and purification of this compound.

Protocol 1: Fermentation of Saccharomyces cerevisiae

-

Inoculum Preparation: Aseptically transfer a stock culture of a high-yield Saccharomyces cerevisiae strain into a pre-culture medium. Incubate for 24-36 hours at 30°C with agitation.

-

Fermentation: Transfer the seed culture to a sterilized production fermenter containing the main fermentation medium. The medium typically contains a carbon source (e.g., glucose), a nitrogen source, vitamins, and trace elements.

-

Precursor Feeding: After an initial growth phase (approx. 12-18 hours), begin the fed-batch addition of L-methionine, the precursor for ademetionine synthesis.

-

Process Monitoring: Maintain the fermentation parameters as detailed in Table 1. Monitor cell growth (optical density) and ademetionine concentration periodically using HPLC.

-

Harvesting: Once the ademetionine concentration reaches its peak (typically 48-72 hours), harvest the yeast cells by centrifugation.

Protocol 2: Extraction of Ademetionine

-

Cell Lysis: Resuspend the harvested cell paste in chilled water. Induce cell lysis and extract the ademetionine by adding a strong acid, such as sulfuric acid or perchloric acid, to lower the pH to a range of 2.0-3.0.

-

Incubation: Stir the acidic cell suspension at a low temperature (4-8°C) for several hours to ensure complete extraction.

-

Clarification: Separate the cell debris from the crude ademetionine extract by high-speed centrifugation. The supernatant contains the ademetionine.

Protocol 3: Purification by Ion-Exchange Chromatography

The purification of ademetionine from the crude extract is a critical step to achieve high purity.

Caption: Ion-Exchange Chromatography Workflow.

-

Column Preparation: Pack a chromatography column with a strong cation exchange resin. Equilibrate the column with acidified water (pH 2.0-3.0).

-

Loading: Load the clarified ademetionine extract onto the equilibrated column. Ademetionine will bind to the resin.

-

Washing: Wash the column with several bed volumes of acidified water to remove unbound impurities.

-

Elution: Elute the bound ademetionine from the resin using a solution of a strong acid, such as sulfuric acid (refer to Table 3 for concentration).

-

Fraction Collection: Collect the fractions containing the eluted ademetionine. Monitor the concentration using UV absorbance at 254 nm or by HPLC analysis.

Protocol 4: Salt Formation and Crystallization

-

Pooling and Neutralization: Pool the ademetionine-rich fractions from the chromatography step. Partially neutralize the acidic solution to a pH of approximately 4.0-5.0.

-

Salt Formation: Add a stoichiometric amount of 1,4-butanedisulfonic acid to the purified ademetionine solution.

-

Crystallization: Induce crystallization by adding a water-miscible organic solvent (e.g., ethanol, isopropanol) and cooling the solution.

-

Isolation and Drying: Collect the precipitated crystals of this compound by filtration. Wash the crystals with the organic solvent and dry them under vacuum at a low temperature.

Quality Control and Analysis

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC). A typical method involves a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration and purity of this compound are determined by comparing the peak area to that of a reference standard.

This comprehensive protocol provides a robust framework for the synthesis and purification of high-purity this compound, suitable for research and development purposes. Optimization of specific parameters may be necessary depending on the scale of production and the specific equipment used.

Application Note: Quantitative Analysis of Ademetionine in Human Plasma using LC-MS/MS

Introduction

Ademetionine, also known as S-adenosylmethionine (SAMe), is a naturally occurring compound present in all human cells and is a critical molecule in cellular metabolism. It serves as the primary methyl group donor in a variety of vital biochemical reactions, influencing the synthesis and regulation of hormones, neurotransmitters, nucleic acids, and phospholipids. Ademetionine butanedisulfonate is a stable salt form of ademetionine used in dietary supplements and pharmaceuticals for conditions such as depression, osteoarthritis, and liver disease.

Monitoring the concentration of ademetionine in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding its role in various physiological and pathological states. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ademetionine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard

-

Ademetionine-d3 (²H₃-SAM) Internal Standard (IS)

-

Formic Acid, LC-MS Grade

-

Acetonitrile, LC-MS Grade

-

Methanol, LC-MS Grade

-

Water, LC-MS Grade

-

Human Plasma (K₂EDTA)

Sample Preparation

The sample preparation procedure involves a straightforward protein precipitation step.

-

Thawing: Thaw plasma samples and quality controls (QCs) on ice.

-

Aliquoting: Aliquot 20 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Protein Precipitation: Add 180 µL of the internal standard working solution (Ademetionine-d3 in 0.1% formic acid in acetonitrile) to each tube.

-

Vortexing: Vortex mix each tube for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 2 |

| 1.0 | 2 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 2 |

| 5.0 | 2 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | +5000 V |

| Source Temperature | 550°C |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ademetionine | 399.1 | 250.1 | 150 | 25 |

| Ademetionine-d3 (IS) | 402.1 | 250.1 | 150 | 25 |

Data Presentation

The method was validated according to established bioanalytical method validation guidelines.[1] A summary of the quantitative performance is presented below.

Table 5: Summary of Bioanalytical Method Validation Data

| Parameter | Result |

| Linearity Range | 10 - 2500 nmol/L |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 nmol/L |

| Intra-day Precision (%CV) | ≤ 9.1% |

| Inter-day Precision (%CV) | ≤ 9.8% |

| Intra-day Accuracy (% Bias) | -3.3% to 3.9% |

| Inter-day Accuracy (% Bias) | -2.1% to 2.1% |

| Mean Recovery | > 90% |

| Matrix Effect (%CV) | < 10% |

| Bench-top Stability (24h at RT) | Within ±15% of nominal concentration[1] |

Visualizations

References

Protocol for Ademetionine Butanedisulfonate in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that plays a central role in several key metabolic pathways, including methylation, transsulfuration, and aminopropylation. Ademetionine butanedisulfonate is a stable salt form of Ademetionine used in clinical and research settings. In cell culture, Ademetionine is utilized to investigate its effects on cell proliferation, apoptosis, and various signaling pathways. It has shown potential as a chemopreventive and therapeutic agent, particularly in liver and colon cancer.

This document provides detailed application notes and protocols for the use of this compound in cell culture studies, with a focus on cancer cell lines.

Data Presentation

Table 1: Reported IC50 Values of Ademetionine in Colon Cancer Cell Lines after 72 hours of Treatment

| Cell Line | IC50 Value (µM) | Assay | Reference |

| HCT 116 p53 -/- | 500 | MTT | [1] |

| uL3ΔHCT 116 p53 -/- | 750 | MTT | [1] |

Table 2: Effective Concentrations of Ademetionine for Apoptosis Induction

| Cell Line | Concentration (µM) | Treatment Duration | Assay | Reference |

| HCT 116 p53 +/+ | 500 | 72 hours | FACS Analysis | [2] |

| LoVo | 500 | 72 hours | FACS Analysis | [2] |

| HT-29 | Varies (dose-dependent) | 24 hours | Apoptosis Assay | [3] |

| RKO | Varies (dose-dependent) | 24 hours | Apoptosis Assay | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sensitive to temperature, light, and pH. It is recommended to prepare fresh solutions for each experiment. The reconstituted solution is stable for up to 8 hours.[4][5][6]

-

Reconstitution: Dissolve this compound powder in sterile, serum-free cell culture medium or phosphate-buffered saline (PBS) to create a stock solution. For example, to make a 100 mM stock solution, dissolve the appropriate amount of powder in the required volume of solvent.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile filter.

-

Storage: Aliquot the stock solution into sterile microcentrifuge tubes and use immediately. For short-term storage, it can be kept at 4°C for up to 8 hours. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Western Blot Analysis for Signaling Pathway Modulation